N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine
CAS No.:
Cat. No.: VC13773741
Molecular Formula: C46H54BrNO4
Molecular Weight: 764.8 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine -](/images/structure/VC13773741.png)
Specification
Molecular Formula | C46H54BrNO4 |
---|---|
Molecular Weight | 764.8 g/mol |
IUPAC Name | N-(4-bromophenyl)-4-(2,4-dibutoxyphenyl)-N-[4-(2,4-dibutoxyphenyl)phenyl]aniline |
Standard InChI | InChI=1S/C46H54BrNO4/c1-5-9-29-49-41-25-27-43(45(33-41)51-31-11-7-3)35-13-19-38(20-14-35)48(40-23-17-37(47)18-24-40)39-21-15-36(16-22-39)44-28-26-42(50-30-10-6-2)34-46(44)52-32-12-8-4/h13-28,33-34H,5-12,29-32H2,1-4H3 |
Standard InChI Key | QKMNKBZZYCIHHH-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=C(C=C(C=C4)OCCCC)OCCCC)C5=CC=C(C=C5)Br)OCCCC |
Canonical SMILES | CCCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=C(C=C(C=C4)OCCCC)OCCCC)C5=CC=C(C=C5)Br)OCCCC |
Introduction
Chemical Identity and Structural Characterization
N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine (CAS: 1601474-19-4) is a polycyclic aromatic amine derivative with a complex biphenyl-based architecture. Its molecular formula is C₄₆H₅₄BrNO₄, and its molecular weight is 764.83 g/mol . The compound features:
-
A central biphenyl core substituted with dibutoxy groups at the 2' and 4' positions.
-
An N-(4-bromophenyl)amine moiety linked to a second biphenyl unit, which is further functionalized with dibutoxy groups .
Key Structural Features:
Property | Description |
---|---|
Core Structure | Two interconnected biphenyl units with ether and amine linkages |
Substituents | Four butoxy groups (two per biphenyl), one bromophenyl group |
Symmetry | Asymmetric due to varied substitution patterns on biphenyl rings |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step cross-coupling reactions, primarily leveraging palladium-catalyzed Suzuki-Miyaura couplings to assemble the biphenyl scaffolds .
Representative Synthetic Route:
-
Preparation of Biphenyl Boronic Esters:
-
Coupling and Functionalization:
Industrial Production:
-
MolCore and Aaron Chemicals produce the compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a pharmaceutical intermediate .
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 764.83 g/mol | |
Purity | ≥97% (HPLC) | |
Solubility | Low in water; soluble in organic solvents (e.g., DCM) | |
Stability | Stable under inert storage (-20°C, desiccated) |
Applications in Research and Industry
Organic Electronics:
-
Hole-Transport Material (HTM): Used in solid-state dye-sensitized solar cells (ssDSSCs) due to its favorable charge-transport properties .
Pharmaceutical Intermediates:
-
Serves as a precursor for kinase inhibitors and anticancer agents targeting Bcl-2 proteins .
-
Biological Relevance: The bromophenyl moiety improves binding affinity to hydrophobic pockets in target proteins .
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Acute oral toxicity | H302 | Avoid ingestion; use PPE |
Skin irritation | H315 | Wear gloves and protective clothing |
Eye damage | H319 | Use safety goggles |
Respiratory irritation | H335 | Operate in fume hoods |
First Aid Measures:
Computational and Spectroscopic Analysis
Spectroscopic Data:
-
¹H NMR: Peaks at δ 7.57–6.53 ppm (aromatic protons), δ 3.96–0.90 ppm (butoxy and alkyl chains) .
-
HRMS: [M + H]⁺ observed at m/z 765.83 (theoretical: 765.83) .
Computational Modeling:
-
DFT Studies: Optimized geometry shows a planar biphenyl core with dihedral angles of ~42.9° between substituents .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume